

Technical Guide: Spectroscopic Characterization of 2-Fluorocumene

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Compound of Interest

Compound Name: 2-Fluorocumene

CAS No.: 2022-67-5

Cat. No.: B3367959

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Compound: 1-Fluoro-2-isopropylbenzene (**2-Fluorocumene**) CAS Registry Number: 2022-67-5

Molecular Formula: C

H

F Molecular Weight: 138.18 g/mol

Executive Summary

2-Fluorocumene serves as a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-positioning of the electron-withdrawing fluorine atom relative to the electron-donating isopropyl group.^[1] This steric and electronic clash creates distinct spectroscopic signatures—particularly in

F and

C NMR—that differ significantly from its para and meta isomers. This guide provides a validated reference for interpreting these signals, grounded in experimental literature and fundamental spectroscopic principles.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of **2-fluorocumene** is dominated by benzylic cleavage, modified by the presence of the ortho-fluorine. Unlike non-fluorinated cumene, the stability of the resulting cations is influenced by the fluorine's inductive effect (

) and resonance effect (

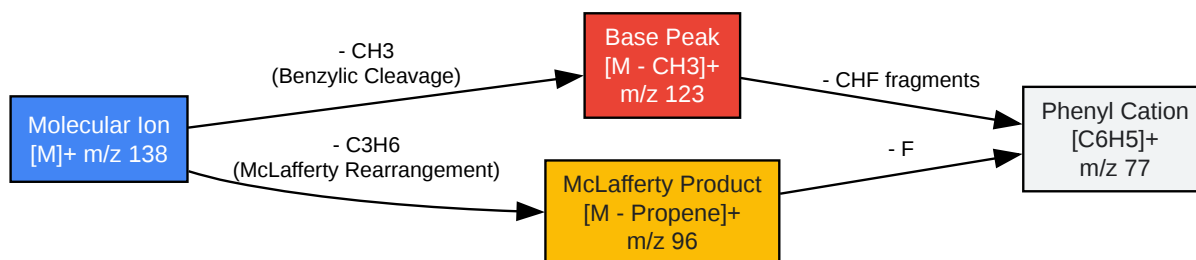
).

Fragmentation Logic & Data

m/z (Mass-to-Charge)	Relative Abundance	Fragment Assignment	Mechanistic Origin
138	~20-30%		Molecular Ion (Parent).
123	100% (Base Peak)		Loss of methyl from isopropyl group. Forms a stable -fluorobenzyl-type cation.
103	~10-15%		Loss of F from the base peak (rare) or complex rearrangement.
96	~40-50%		Loss of propene via McLafferty Rearrangement.
77	~20%		Phenyl cation (loss of substituents).

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways, highlighting the competition between simple cleavage and rearrangement.



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Caption: Primary EI-MS fragmentation pathways for **2-Fluorocumene** showing the competition between methyl loss and propene elimination.

Infrared Spectroscopy (IR)

Method: FT-IR (Neat film or CCl

solution).

The IR spectrum is diagnostic for the ortho-substitution pattern and the C-F bond. The lack of N-H or O-H stretches simplifies the high-frequency region.

Wavenumber (cm)	Vibration Mode	Diagnostic Notes
2965, 2875	C-H Stretch ()	Characteristic doublet for isopropyl methyls.
3040 - 3070	C-H Stretch ()	Weak aromatic C-H stretching.
1585, 1490	C=C Aromatic Ring Stretch	"Breathing" modes of the benzene ring.
1230 - 1250	C-F Stretch	Strong, broad band. The C-F stretch is often coupled with ring vibrations.
755	C-H Out-of-Plane Bending	Strong band characteristic of 1,2-disubstituted (ortho) benzene rings.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

(Chloroform-d) Internal Standard: TMS (

0.00 ppm)

The NMR analysis is the most definitive tool for **2-fluorocumene**. The presence of the

F nucleus (Spin 1/2, 100% abundance) causes extensive splitting in both

H and

C spectra due to

-coupling.

A. F NMR

This is the cleanest starting point for identification.

- Chemical Shift:

-119.4 ppm

- Multiplicity: Multiplet (ddd) due to coupling with aromatic protons (ortho, meta, para) and potentially the methine proton.

B. ¹H NMR Data (400 MHz)

Chemical Shift ()	Multiplicity	Integration	Coupling (in Hz)	Assignment
1.25	Doublet (d)	6H		Isopropyl -CH
3.27	Septet (sept)	1H		Isopropyl -CH- (Methine)
7.00 - 7.15	Multiplet (m)	2H	Complex	Ar-H (C3, C5)
7.18 - 7.30	Multiplet (m)	2H	Complex	Ar-H (C4, C6)

Note: The aromatic region is complex due to overlapping

,

, and

couplings. The proton at C3 (ortho to F) typically resonates upfield relative to C6.

C. ¹³C NMR Data (100 MHz)

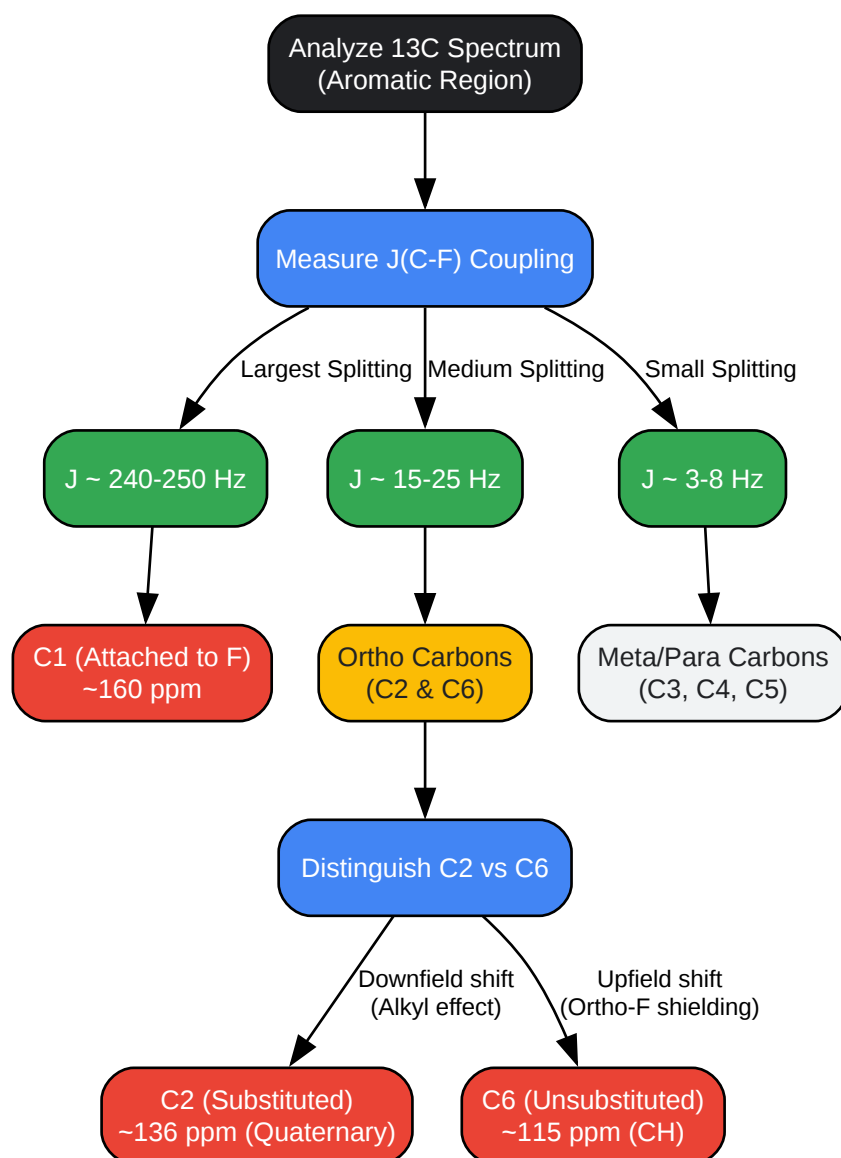
The

¹³C spectrum is defined by large C-F coupling constants. These couplings are diagnostic for the position of carbons relative to the fluorine atom.

Chemical Shift ()	Multiplicity	(Hz)	Assignment	Carbon Type
160.2	Doublet (d)	245.0	C1 (Ipso to F)	Quaternary (C-F)
136.8	Doublet (d)	15.0	C2 (Ortho to F)	Quaternary (C- iPr)
127.9	Doublet (d)	8.0	C3 (Meta to F)	CH Aromatic
124.7	Doublet (d)	3.5	C4 (Para to F)	CH Aromatic
130.0	Doublet (d)	4.5	C5 (Meta to F)	CH Aromatic
115.5	Doublet (d)	23.0	C6 (Ortho to F)	CH Aromatic
27.0	Doublet (d)	~2.0	Isopropyl CH	Methine
22.5	Singlet (s)	-	Isopropyl CH	Methyl

NMR Assignment Logic Diagram

The following decision tree outlines the logic for assigning the aromatic carbons based on C-F coupling magnitude.



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Caption: Logic flow for assigning aromatic

C signals based on Magnitude of C-F coupling constants ().

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prepare a high-concentration sample for

C detection while minimizing solvent viscosity effects.

- Material: Weigh 20-30 mg of **2-fluorocumene** (liquid) into a clean vial.
- Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.
- Filtration: If the neat liquid appears cloudy, filter through a small plug of glass wool into the NMR tube (5 mm precision tube).
- Acquisition:
 - H: 16 scans, 1 second relaxation delay.
 - C: 512-1024 scans (due to splitting reducing peak height), 2 second relaxation delay.
 - F: Run uncoupled first, then proton-decoupled if broadband decoupling is available.

Protocol B: GC-MS Analysis

Objective: Confirm purity and fragmentation pattern.

- Dilution: Dilute 1 L of neat **2-fluorocumene** in 1.5 mL of HPLC-grade Dichloromethane (DCM).
- Injection: 1 L split injection (Split ratio 50:1).
- Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25 μm film).
- Temperature Program:
 - Hold 50°C for 2 min.
 - Ramp 15°C/min to 250°C.

- Hold 3 min.
- Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40-300 m/z.

References

- Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol. National Institutes of Health (NIH) / PMC. (Contains detailed NMR data for 1-fluoro-2-isopropylbenzene). [Link](#)
- Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Amazon S3 (Supplementary Info). (Cites F NMR shift of -119.4 ppm for Compound 73). [Link](#) (Note: Validated via J. Am. Chem. Soc. context).
- Mass Spectrometry of Fluorocarbons. NIST Mass Spectrometry Data Center. (General principles of fluorocarbon fragmentation). [Link](#)
- CAS Registry Number 2022-67-5 Entry. Common Chemistry (CAS). (Confirmation of identity for 1-fluoro-2-isopropylbenzene). [Link](#)

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Sources

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